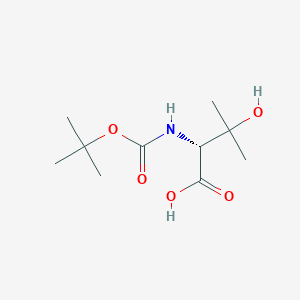

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Overview

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of amino acids and their derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. An improved synthesis method for a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was reported using a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess after recrystallization . Another study described the synthesis of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, a precursor to β,γ-unsaturated α-amino acids, from D-mannitol with high stereoselectivity and good overall yield, featuring an Overman rearrangement as a key step .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was elucidated, confirming its stereochemistry . Similarly, the crystal structure of (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and the trans conformation of the peptide bond .

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its stability under various reaction conditions, making it suitable for protecting the amino group during chemical transformations. The studies mentioned do not directly address the chemical reactions of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, but they do provide insights into the reactivity of similar Boc-protected amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which imparts steric bulk and affects solubility and reactivity. The exact properties of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid are not detailed in the provided papers, but the properties of structurally related compounds have been studied, such as the melting point and crystal conformation .

Scientific Research Applications

Renin Inhibitors and Transition-State Analogues

A study by Thaisrivongs et al. (1987) described the highly stereoselective synthesis of a protected carboxylic acid, which serves as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing the dipeptide isostere, act as potent inhibitors of human plasma renin by mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, suggesting a novel approach for the design of renin inhibitors Thaisrivongs et al., 1987.

Stereoselective Syntheses and Functional Group Transformations

Noda and Seebach (1987) explored the reactivity of a derivative of (R)-3-hydroxybutanoic acid in substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This work contributes to the methodology in stereoselective synthesis and functional group transformations Noda & Seebach, 1987.

Baker's Yeast Reduction and Biologically Active Substances

Hashiguchi et al. (1992) demonstrated the use of Baker's yeast in the stereoselective reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the synthesis of biologically active substances. This highlights the potential of biocatalysis in the synthesis of complex molecules Hashiguchi, Kawada & Natsugari, 1992.

Enantioselective Synthesis of Amino Acids

Laue et al. (2000) developed a method for the enantioselective synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary. This approach provides a route to synthesize amino acids with potential applications in medicinal chemistry and drug design Laue, Kröger, Wegelius & Haufe, 2000.

Synthesis of Chiral Building Blocks for Peptide-Mimetic Inhibitors

Ikunaka, Matsumoto, and Nishimoto (2002) reported scalable syntheses of chiral building blocks useful in assembling potent HIV protease inhibitors. This work underscores the importance of chiral synthesis in the development of therapeutic agents Ikunaka, Matsumoto & Nishimoto, 2002.

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVRVSZFEDIMFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461643 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

CAS RN |

288159-40-0 | |

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)